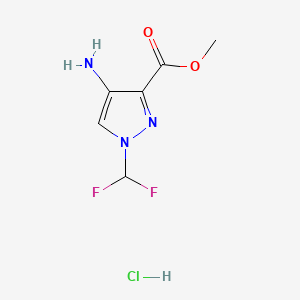
(4-(Thiazol-5-YL)phenyl)methanamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Thiazol-5-YL)phenyl)methanamine 2hcl, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research as a tool to study the NF-κB pathway. TPCA-1 has been shown to inhibit the activity of IKKβ, a key component of the NF-κB pathway, and has been used to investigate the role of this pathway in various biological processes.
Mécanisme D'action
(4-(Thiazol-5-YL)phenyl)methanamine 2hcl inhibits the activity of IKKβ, a key component of the NF-κB pathway. Specifically, (4-(Thiazol-5-YL)phenyl)methanamine 2hcl binds to the ATP-binding site of IKKβ and prevents its activation. This results in the inhibition of NF-κB signaling and downstream gene expression.
Biochemical and Physiological Effects:
The inhibition of the NF-κB pathway by (4-(Thiazol-5-YL)phenyl)methanamine 2hcl has been shown to have various biochemical and physiological effects. For example, (4-(Thiazol-5-YL)phenyl)methanamine 2hcl has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to inflammatory stimuli. (4-(Thiazol-5-YL)phenyl)methanamine 2hcl has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-(Thiazol-5-YL)phenyl)methanamine 2hcl in lab experiments is its specificity for IKKβ. (4-(Thiazol-5-YL)phenyl)methanamine 2hcl has been shown to have minimal off-target effects, which makes it a reliable tool for studying the NF-κB pathway. However, one limitation of using (4-(Thiazol-5-YL)phenyl)methanamine 2hcl is its relatively low potency compared to other IKKβ inhibitors. This may require higher concentrations of (4-(Thiazol-5-YL)phenyl)methanamine 2hcl to achieve the desired effect, which could increase the risk of off-target effects.
Orientations Futures
There are several future directions for research involving (4-(Thiazol-5-YL)phenyl)methanamine 2hcl. One area of interest is the development of more potent and selective IKKβ inhibitors. Another area of interest is the investigation of the role of the NF-κB pathway in various diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, (4-(Thiazol-5-YL)phenyl)methanamine 2hcl could be used in combination with other inhibitors or drugs to investigate potential synergistic effects.
Méthodes De Synthèse
(4-(Thiazol-5-YL)phenyl)methanamine 2hcl can be synthesized using a multi-step process that involves the reaction of 2-bromo-5-nitrothiazole with 4-(aminomethyl)phenylboronic acid, followed by reduction of the nitro group and subsequent cyclization to form the thiazole ring. The resulting compound is then treated with hydrochloric acid to form the 2hcl salt of (4-(Thiazol-5-YL)phenyl)methanamine 2hcl.
Applications De Recherche Scientifique
(4-(Thiazol-5-YL)phenyl)methanamine 2hcl has been used extensively in scientific research to study the NF-κB pathway and its role in various biological processes. For example, (4-(Thiazol-5-YL)phenyl)methanamine 2hcl has been used to investigate the role of NF-κB in inflammation, cancer, and autoimmune diseases. (4-(Thiazol-5-YL)phenyl)methanamine 2hcl has also been used to study the interaction between NF-κB and other signaling pathways, such as the MAPK pathway.
Propriétés
IUPAC Name |
[4-(1,3-thiazol-5-yl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10;;/h1-4,6-7H,5,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMIJPXFNWLYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CN=CS2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


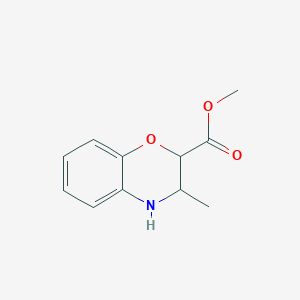
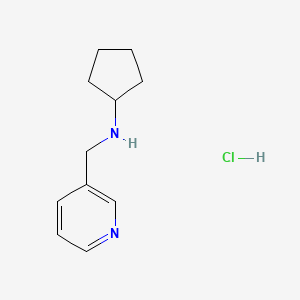

![[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7452050.png)
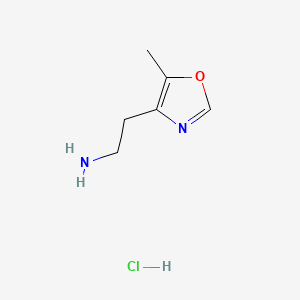
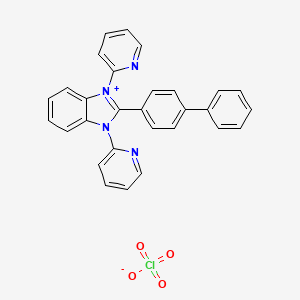

![5-(4-acetylphenyl)-N-[2-(3,4-diethoxyanilino)-2-oxoethyl]-N-methylfuran-2-carboxamide](/img/structure/B7452076.png)
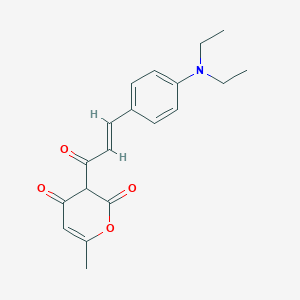
![7-[[4-[5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbonyl]piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7452091.png)


